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TET-assisted bisulfite sequencing (TAB-seq) protocol

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Compound of Interest		
Compound Name:	5-Hydroxymethylcytosine	
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An in-depth guide to TET-assisted bisulfite sequencing (TAB-seq), a powerful method for the single-base resolution mapping of **5-hydroxymethylcytosine** (5hmC), is presented for researchers, scientists, and drug development professionals. This document provides a comprehensive overview of the TAB-seq workflow, its underlying principles, and a detailed experimental protocol.

Application Notes

Introduction to **5-hydroxymethylcytosine** (5hmC)

5-hydroxymethylcytosine (5hmC) is a crucial epigenetic modification derived from the oxidation of 5-methylcytosine (5mC) by the Ten-eleven translocation (TET) family of enzymes. [1][2][3][4] This modification is not merely a transient intermediate in DNA demethylation but is now recognized as a stable epigenetic mark with distinct roles in gene regulation, particularly in embryonic stem cells and the central nervous system.[1] Standard bisulfite sequencing, the gold standard for DNA methylation analysis, cannot distinguish between 5mC and 5hmC, as both are resistant to bisulfite-mediated deamination.[5][6][7] This limitation led to the development of specialized techniques like TAB-seq to accurately map 5hmC genome-wide.

Principle of TET-Assisted Bisulfite Sequencing (TAB-seq)

TAB-seq provides a direct, quantitative measurement of 5hmC at single-base resolution.[3][8] The method cleverly employs a three-step chemical and enzymatic process to differentiate 5hmC from 5mC and unmodified cytosine (C):

Methodological & Application





- Protection of 5hmC: The 5-hydroxyl group of 5hmC is specifically protected by glucosylation using T4 β-glucosyltransferase (β-GT), which creates β-glucosyl-5-hydroxymethylcytosine (5gmC).[5][6][9]
- Oxidation of 5mC: A recombinant TET enzyme (e.g., mTet1) is used to oxidize all unprotected 5mC bases to 5-carboxylcytosine (5caC).[5][9][10] The protected 5gmC remains unaffected.
- Bisulfite Conversion: The treated DNA is then subjected to standard sodium bisulfite
 treatment. During this step, both unmodified cytosine and the newly formed 5caC are
 deaminated to uracil (U), which is read as thymine (T) after PCR amplification and
 sequencing. The protected 5gmC, however, resists this conversion and is read as cytosine
 (C).[10][11]

Therefore, after TAB-seq, any cytosine detected in the sequencing reads corresponds to an original 5hmC in the genome, allowing for precise, genome-wide mapping.[9]

Comparison with Other Methods



Method	Principle	Reads 5mC as	Reads 5hmC as	Reads C as	Direct/Indir ect 5hmC Measureme nt
BS-Seq	Bisulfite deamination of C to U.	С	С	Т	Indirect (measures 5mC + 5hmC)
oxBS-Seq	Chemical oxidation of 5hmC to 5fC, then bisulfite treatment.	С	Т	Т	Indirect (infers 5hmC by subtracting oxBS-seq from BS-seq data)[12][13]
TAB-Seq	Protection of 5hmC, TET oxidation of 5mC, then bisulfite treatment.	Т	С	Т	Direct[9]

Quantitative Data Summary

The efficiency of each step in the TAB-seq protocol is critical for accurate 5hmC quantification. The following table summarizes key quantitative parameters.

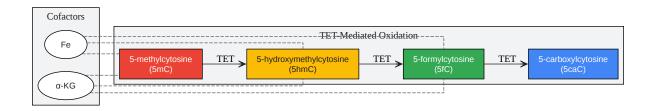


Parameter	Typical Value / Range	Notes
Input Genomic DNA	150 ng - 1 μg	Amount can be adjusted based on sample type and library preparation kit.
5mC to 5caC Oxidation Efficiency	> 97%	Highly dependent on the activity of the recombinant TET enzyme.[1] Incomplete conversion can lead to false-positive 5hmC calls.[5]
5hmC Protection Efficiency	> 95%	Efficiency of the β -glucosyltransferase (β -GT) reaction.
Unmodified C Conversion Rate	> 99%	Standard metric for bisulfite conversion efficiency.
5mC Conversion Rate (overall)	> 96%	Combined efficiency of TET oxidation and subsequent bisulfite conversion.
Required Sequencing Depth	25-30x per cytosine	Varies based on the expected abundance of 5hmC in the sample and the 5mC conversion rate.[1]

Experimental Protocols & Visualizations TET Enzyme Signaling Pathway

The core of TAB-seq relies on harnessing the natural activity of TET enzymes. These enzymes catalyze the iterative oxidation of 5mC to 5hmC, 5-formylcytosine (5fC), and finally 5-carboxylcytosine (5caC) in a process dependent on Fe(II) and α -ketoglutarate.[2][9]





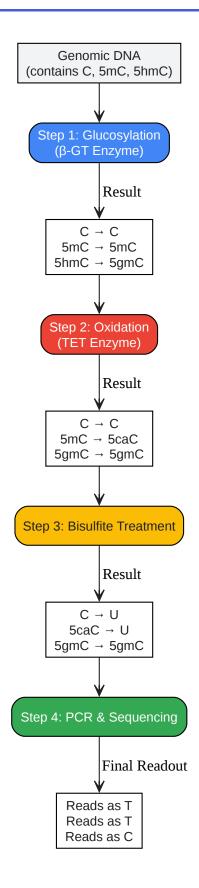
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Fig. 1: Stepwise oxidation of 5mC by TET enzymes.

TAB-seq Experimental Workflow

The following diagram outlines the complete experimental workflow for TAB-seq, detailing the fate of each cytosine variant at every stage.





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Fig. 2: Overview of the TAB-seq experimental workflow.



Detailed Protocol

This protocol provides a generalized framework for performing TAB-seq. Specific reagent volumes and incubation times should be optimized based on the manufacturer's instructions for the enzymes and kits used.

- 1. Materials and Reagents
- Genomic DNA (high quality, RNA-free)
- Spike-in controls (unmethylated, methylated, and hydroxymethylated DNA, e.g., from Lambda phage or pUC19)[1]
- T4 β-glucosyltransferase (β-GT) and buffer
- UDP-Glucose (UDPG)
- Recombinant mTet1 enzyme and buffer[1]
- ATP, Ascorbic Acid, α-Ketoglutarate
- DNA purification kit (e.g., column-based)
- Bisulfite conversion kit
- DNA library preparation kit for NGS (Next-Generation Sequencing)
- PCR reagents
- NGS sequencer (e.g., Illumina platform)
- 2. Preparation of Spike-in Controls

To accurately determine the conversion and protection rates, spike-in controls are essential.[1]

- Prepare three sets of control DNA (e.g., Lambda phage DNA).
- Leave one set unmodified (contains only C).



- Methylate the second set in vitro using a CpG methyltransferase (e.g., M.SssI) to generate 5mC controls.
- Hydroxymethylate the third set by treating 5mC-containing DNA with a TET enzyme to generate 5hmC controls.
- Quantify all controls accurately and add them to the genomic DNA sample at a known ratio (e.g., 0.1-0.5% w/w) before the first step.
- 3. Step-by-Step Experimental Procedure

Part A: Glucosylation of 5hmC

- In a PCR tube, combine \sim 1 µg of genomic DNA (with spike-ins), β -GT buffer, and UDPG.
- Add T4 β-glucosyltransferase (β-GT).
- Incubate at 37°C for 1-2 hours.
- Purify the DNA using a DNA purification kit according to the manufacturer's protocol. Elute in a small volume of water or elution buffer.

Part B: Oxidation of 5mC

- To the purified, glucosylated DNA, add the mTet1 reaction buffer, ATP, Ascorbic Acid, and α-Ketoglutarate.
- Add a sufficient amount of highly active recombinant mTet1 enzyme. The activity of this
 enzyme is critical for the success of the experiment.[5]
- Incubate at 37°C for 1-2 hours.
- Purify the DNA again using a DNA purification kit.

Part C: Bisulfite Conversion

• Use the purified DNA from the previous step as input for a commercial bisulfite conversion kit (e.g., EpiTect or MethylCode).



- Follow the manufacturer's instructions for the chemical conversion of cytosine and 5caC to uracil.
- Elute the final converted DNA in the provided elution buffer. This DNA is now ready for library preparation.

Part D: Library Preparation and Sequencing

- Use the bisulfite-converted DNA as input for a library preparation kit compatible with bisulfitetreated DNA.
- Perform PCR amplification using primers with appropriate indexes for multiplexing. The number of PCR cycles should be minimized to avoid bias.
- Purify the final library and assess its quality and quantity using a Bioanalyzer and Qubit.
- Sequence the library on an appropriate NGS platform to the required depth.[1]
- 4. Data Analysis
- Quality Control: Assess raw sequencing reads for quality using tools like FastQC.
- Adapter Trimming: Remove adapter sequences from the reads.
- Alignment: Align the trimmed reads to a bisulfite-converted reference genome using a specialized aligner (e.g., Bismark).
- Methylation Calling: Extract the cytosine methylation status for each read at every cytosine
 position in the reference genome. In a TAB-seq experiment, a 'C' call represents a 5hmC,
 while a 'T' call represents an original C or 5mC.
- Efficiency Calculation: Align reads from the spike-in controls to their respective reference sequences to calculate the 5hmC protection rate and the 5mC oxidation/conversion rate.
- Downstream Analysis: Perform differential 5hmC analysis, identify hydroxymethylated regions (DhMRs), and conduct functional annotation and pathway analysis. A detailed protocol for the computational analysis of TAB-seq data is available.[2]



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